
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine backbone, a p-chlorophenylthio group, and N,N-dimethyl substitutions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride typically involves the reaction of p-chlorophenylthiol with N,N-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
Propylamine, 2-(p-chlorophenylthio)-N,N-dimethyl-, hydrochloride stands out due to its unique combination of a propylamine backbone with a p-chlorophenylthio group and N,N-dimethyl substitutions. This unique structure imparts specific chemical and biological properties that make it valuable in research and industrial applications .
Properties
CAS No. |
63957-18-6 |
|---|---|
Molecular Formula |
C11H17Cl2NS |
Molecular Weight |
266.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClNS.ClH/c1-9(8-13(2)3)14-11-6-4-10(12)5-7-11;/h4-7,9H,8H2,1-3H3;1H |
InChI Key |
NVBYIQPQAPBXKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)SC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


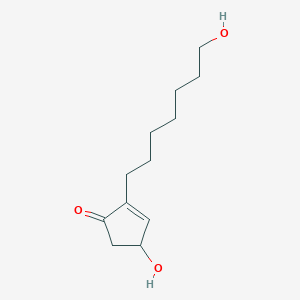


stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![4-Oxobicyclo[4.2.2]deca-2,9-diene-7,7,8,8-tetracarbonitrile](/img/structure/B14505631.png)
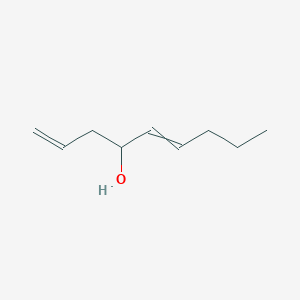
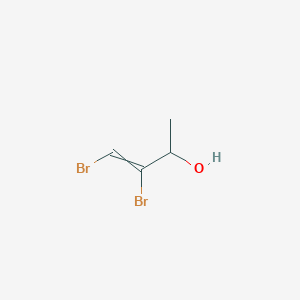
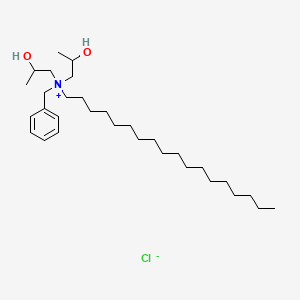
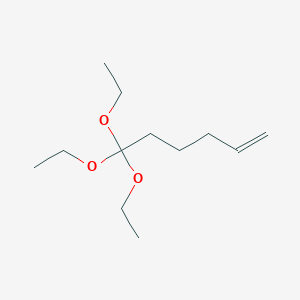
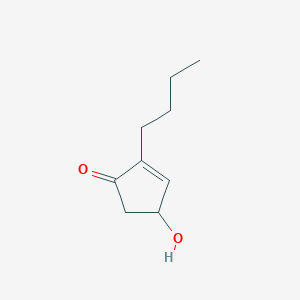
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

